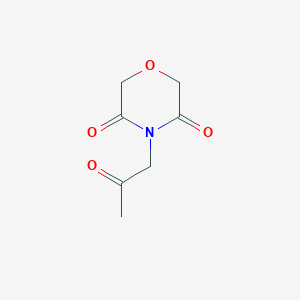

4-(2-Oxopropyl)morpholine-3,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxopropyl)morpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-5(9)2-8-6(10)3-12-4-7(8)11/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPAPSTUDJZPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)COCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Oxopropyl Morpholine 3,5 Dione

Elucidation of Novel and Efficient Synthetic Routes to the Morpholine-3,5-dione (B1583248) Scaffold

The synthesis of the morpholine-3,5-dione core is a critical first step. Traditional methods for creating this scaffold often involve the cyclization of N-(α-haloacyl)-α-amino acid salts, intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters, or the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. researchgate.net While effective, these methods can sometimes lead to racemization when using optically active starting materials. researchgate.net

Recent research has focused on developing more efficient and simplified protocols. One optimized approach involves the reaction of an amino acid with chloroacetyl chloride to form a 2-(2-chloroacetamido)alkanoic acid intermediate, followed by cyclization. nih.govacs.org This method has been successfully applied to a range of hydrophobic amino acids. acs.org Another innovative strategy employs ethylene (B1197577) sulfate (B86663) in a one or two-step, redox-neutral reaction with 1,2-amino alcohols to produce morpholines, offering high yields and scalability. nih.gov This approach is noted for its ability to achieve selective monoalkylation of primary amines. nih.govchemrxiv.org

Strategic Functionalization at the N4-Position with 2-Oxopropyl Moiety

Once the morpholine-3,5-dione scaffold is obtained, the subsequent step is the introduction of the 2-oxopropyl group at the N4-position. This functionalization is a key step in tailoring the molecule's properties. While specific literature detailing the direct N4-alkylation of morpholine-3,5-dione with a 2-oxopropyl group is not abundant, general principles of N-alkylation of cyclic imides can be applied. Typically, this involves the deprotonation of the nitrogen atom using a suitable base, followed by nucleophilic attack on an appropriate electrophile, in this case, a 2-oxopropyl halide such as bromo- or chloroacetone (B47974). The choice of base and solvent is crucial to ensure high yield and prevent side reactions.

For instance, the synthesis of related N-substituted morpholine (B109124) analogues, such as 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride, has been achieved, demonstrating the feasibility of introducing keto-alkyl groups to the morpholine nitrogen. nih.gov

Regioselective and Stereoselective Synthetic Approaches (if applicable)

Regioselectivity and stereoselectivity are paramount in the synthesis of complex molecules. For 4-(2-Oxopropyl)morpholine-3,5-dione, if a chiral amino acid is used as a precursor, preserving the stereochemistry at the C6 position (derived from the α-carbon of the amino acid) is critical. Some traditional synthetic routes for the morpholine-2,5-dione (B184730) scaffold have been noted to cause a degree of racemization. researchgate.net

Modern synthetic methods aim to overcome this challenge. For example, organocatalyzed ring-opening polymerization of morpholine-2,5-dione derivatives has been shown to proceed with good control over the polymer's molecular weight and dispersity, suggesting that the stereocenter of the monomer is maintained during the reaction. researchgate.net Furthermore, stereoselective syntheses of related heterocyclic systems, such as monoterpene-based oxadiazoles, have been successfully achieved through methods like stereoselective dihydroxylation, highlighting the potential for controlling stereochemistry in related scaffolds. nih.gov The development of reagent-based methods for cyclization reactions also offers a pathway to achieving high regioselectivity in the formation of heterocyclic cores. nih.gov

Catalytic Innovations in the Synthesis of this compound and its Precursors

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations.

Organocatalytic Applications in Ring Closure and Functionalization

Organocatalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds. Chiral morpholine-based organocatalysts have been designed and successfully applied in reactions like the 1,4-addition of aldehydes to nitroolefins, demonstrating remarkable control over diastereo- and enantioselectivity. frontiersin.org Although the direct application of organocatalysis to the synthesis of this compound is not explicitly detailed, the principles are transferable.

Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (B124793) derivatives, have been effectively used in the ring-opening polymerization of morpholine-2,5-dione monomers. nih.govresearchgate.net These catalysts allow for controlled polymerization, which is crucial for producing well-defined biodegradable materials. researchgate.netresearchgate.net This suggests that organocatalysts could also be employed in the ring-closing step to form the morpholine-3,5-dione scaffold with high efficiency and stereochemical control.

Transition Metal-Catalyzed Coupling Reactions for Precursor Formation

Transition metal catalysis is instrumental in forming the precursors required for the synthesis of the morpholine-3,5-dione ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to construct complex molecular architectures. mdpi.com For instance, a palladium-catalyzed Tsuji-Trost reaction has been utilized in the synthesis of substituted morpholines. organic-chemistry.org

Green Chemistry Principles in Synthetic Protocol Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The development of N-formylmorpholine as a green solvent highlights a move towards more environmentally benign reaction media. ajgreenchem.com N-formylmorpholine is chemically stable, non-toxic, and compatible with a range of hydrocarbons. ajgreenchem.com

Furthermore, the use of ethylene sulfate for the synthesis of morpholines from 1,2-amino alcohols represents a greener alternative to traditional methods that use chloroacetyl chloride. chemrxiv.org This newer protocol is a two-step, redox-neutral process that eliminates a step and the associated waste from the traditional three-step synthesis. chemrxiv.org The reaction also avoids the use of aluminum/boron hydride reducing agents. chemrxiv.org Such advancements align with the goals of green chemistry by offering a more sustainable and efficient pathway to the morpholine scaffold.

Exploration of Environmentally Benign Solvents and Solvent-Free Conditions

In recent years, a significant push towards greener and more sustainable chemical processes has led to the exploration of environmentally benign solvents and solvent-free reaction conditions. For the N-alkylation of imides and related compounds, several alternatives to traditional volatile organic solvents have been investigated.

Ionic Liquids: Ionic liquids have emerged as promising green solvents for N-alkylation reactions. They offer advantages such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. The N-alkylation of phthalimide (B116566) and other N-acidic heterocycles with alkyl halides has been successfully carried out in ionic liquids using potassium hydroxide (B78521) as the base. organic-chemistry.org This approach could be readily adapted for the synthesis of this compound.

Solvent-Free and Mechanochemical Methods: A particularly attractive green methodology is the use of solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling). The N-alkylation of various imides with alkyl halides has been effectively performed by ball milling with a solid base like potassium carbonate. beilstein-journals.org This method often leads to higher yields, shorter reaction times, and eliminates the need for bulk solvents, thereby reducing waste and simplifying product isolation. Liquid-assisted grinding (LAG), where a small amount of a high-boiling, low-toxicity solvent like DMF is added, can further enhance reaction rates in mechanochemical synthesis. beilstein-journals.org

Aqueous Conditions: The use of water as a solvent for organic reactions is highly desirable from an environmental perspective. Direct N-alkylation of amines with alkyl halides has been achieved in aqueous media, sometimes accelerated by microwave irradiation, without the need for transition metal catalysts. researchgate.net This presents a potentially greener route for the synthesis of N-substituted morpholine derivatives.

The following table summarizes various reaction conditions explored for N-alkylation reactions, highlighting the move towards more environmentally friendly approaches.

Atom Economy and Sustainable Reagent Selection in Synthetic Design

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a cornerstone of green chemistry. researchgate.net In the context of synthesizing this compound, this principle guides the selection of reagents and reaction pathways to minimize waste.

The conventional N-alkylation with chloroacetone, while effective, generates a stoichiometric amount of chloride salt as a byproduct. While this is a relatively benign salt, alternative strategies with higher atom economy are being explored.

"Borrowing Hydrogen" or Hydrogen Autotransfer Catalysis: A highly atom-economical method for N-alkylation involves the use of alcohols as alkylating agents in a process known as "borrowing hydrogen" or hydrogen autotransfer. researchgate.netrsc.org In this approach, a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde or ketone in situ. This intermediate then reacts with the amine (in this case, morpholine-3,5-dione) to form an enamine or iminium ion, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the N-alkylated product with water as the only byproduct. rsc.org Catalysts for this transformation are often based on transition metals like palladium, ruthenium, or cobalt. researchgate.netrsc.orgresearchgate.net The use of a recyclable cobalt-nanoparticle catalyst has been reported for the general and selective N-alkylation of amines with alcohols. researchgate.net

Use of Dialkyl Carbonates: Another greener alternative to alkyl halides is the use of dialkyl carbonates, such as dimethyl carbonate, as alkylating agents. These reagents are less toxic and produce non-corrosive byproducts. The alkylation of imides with dialkyl carbonates in the presence of a basic catalyst has been demonstrated. google.com

The table below illustrates the atom economy of different N-alkylation approaches.

Multicomponent Reactions and Cascade Processes for Diversified Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful tool for generating molecular diversity with high efficiency and atom economy. mdpi.com Cascade reactions, in which a sequence of intramolecular reactions occurs after an initial transformation, can also lead to the rapid construction of complex molecular architectures.

While a direct MCR for the synthesis of this compound is not readily apparent, these strategies are highly valuable for creating a library of diversified analogues. For instance, Ugi or Passerini reactions could be designed to incorporate a morpholine-3,5-dione precursor or a fragment that can be subsequently cyclized.

Several MCRs and cascade processes have been reported for the synthesis of substituted morpholines and related heterocyclic systems.

A one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been developed for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com

A cascade process involving an Ugi three-component reaction followed by an aza-Diels-Alder reaction has been utilized to synthesize polycyclic pyrrolo[3,4-b]pyridin-5-ones, which incorporate a morpholine moiety. researchgate.net

Direct multicomponent synthesis of benzocoumarins has been achieved through a cascade of [4+1] and [4+2] cycloadditions. researchgate.net

A four-step synthesis of cis-3,5-disubstituted morpholines has been described where the key step is a Pd-catalyzed carboamination reaction. nih.gov

These examples highlight the potential of MCRs and cascade reactions to generate a wide array of structurally complex molecules based on the morpholine scaffold. By carefully selecting the starting materials, it is conceivable to design novel MCRs that could lead to analogues of this compound with diverse substitution patterns, potentially leading to the discovery of new bioactive compounds.

Chemical Reactivity and Transformation Studies of 4 2 Oxopropyl Morpholine 3,5 Dione

Investigation of Electrophilic and Nucleophilic Sites within the Molecular Architecture

The molecular structure of 4-(2-oxopropyl)morpholine-3,5-dione possesses distinct regions of high and low electron density, which define its electrophilic and nucleophilic character.

Electrophilic Sites: The primary electrophilic centers are the three carbonyl carbons. The two imide carbonyl carbons (at C3 and C5) and the ketone carbonyl carbon on the side chain are electron-deficient due to the polarization of the carbon-oxygen double bond. These sites are susceptible to attack by nucleophiles. The partial positive charge on these carbons makes them the most likely points for bond formation with electron-rich species.

Nucleophilic Sites: The molecule contains several nucleophilic centers. The oxygen atoms of the three carbonyl groups and the ether oxygen (at C1) possess lone pairs of electrons, rendering them nucleophilic. However, the most significant potential for nucleophilic reactivity arises from the generation of an enolate. The α-protons on the terminal methyl group of the 2-oxopropyl side chain are acidic and can be removed by a suitable base. The resulting enolate is a potent carbon-based nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. The nucleophilicity of the imide nitrogen is substantially diminished due to the delocalization of its lone pair across the two adjacent carbonyl groups.

Exploration of Ring-Opening and Ring-Closing Reaction Pathways

The stability and transformation of the morpholine-3,5-dione (B1583248) ring are of key interest. Both ring-opening and ring-closing reactions are fundamental to the synthesis and degradation of this heterocycle.

Ring-Opening Reactions: The morpholine-3,5-dione ring, containing a cyclic imide structure, is susceptible to hydrolytic cleavage. Studies on related cyclic imides show that hydrolysis can occur under both acidic and basic conditions. The reaction proceeds via nucleophilic attack on one of the imide carbonyl carbons.

Alkaline Hydrolysis: In the presence of a base, such as hydroxide (B78521) ion, the ring opens to form an N-substituted amino acid derivative. The reaction is generally faster at higher pH values. bme.hu

Acidic Hydrolysis: Under acidic conditions, protonation of a carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water, leading to ring scission. tue.nl

While the primary mode of ring-opening for single molecules is hydrolysis, a significant area of research for the isomeric morpholine-2,5-diones is Ring-Opening Polymerization (ROP). This process, often initiated by organometallic catalysts (e.g., tin compounds) or organocatalysts (e.g., TBD, DBU), leads to the formation of polydepsipeptides, which are biodegradable polymers with potential biomedical applications. This pathway highlights the inherent reactivity of the morpholine-dione core, suggesting that this compound could potentially act as a monomer under similar conditions.

Ring-Closing Reactions: Ring-closing reactions represent the synthetic pathways to the morpholine-dione heterocycle. A common and established method for synthesizing the related morpholine-2,5-dione (B184730) ring involves the intramolecular cyclization of N-(α-haloacyl)-α-amino acid precursors. researchgate.netnih.gov For instance, the cyclization of a compound like 2-(2-chloroacetamido)-4-methylpentanoic acid can be achieved using a weak base in a solvent like DMF to yield the corresponding morpholine-2,5-dione. nih.gov This strategy underscores a general pathway where an acyclic precursor containing both the necessary nitrogen and oxygen functionalities is induced to cyclize, forming the stable heterocyclic ring.

Derivatization Strategies and Site-Specific Chemical Modifications

The presence of multiple reactive sites allows for targeted chemical modifications on both the side chain and the heterocyclic core.

The ketone functional group on the 2-oxopropyl side chain is a prime target for a wide range of chemical transformations. These modifications allow for the introduction of new functional groups and the extension of the molecular framework.

| Reaction Type | Reagent(s) | Expected Product Functionality |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Reductive Amination | Amine (R-NH₂), Sodium cyanoborohydride (NaBH₃CN) | Secondary or Tertiary Amine |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |

| Aldol (B89426) Condensation | Aldehyde/Ketone, Base or Acid Catalyst | β-Hydroxy ketone |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Tertiary Alcohol |

These reactions provide robust methods for converting the keto group into diverse functionalities, significantly expanding the chemical space accessible from the parent compound.

With the nitrogen atom already alkylated, further derivatization of the heterocycle would focus on the carbon backbone, specifically the α-positions to the imide group (C2 and C6). Research on the α-C–H bond functionalization of related cyclic amines and amides demonstrates that these positions can be reactive under specific conditions. nih.govacs.org

Potential strategies include:

Enolate Formation and Alkylation: Under the influence of a strong, non-nucleophilic base, it may be possible to deprotonate the C2 or C6 positions to form an enolate. This nucleophile could then react with an electrophile, such as an alkyl halide, to install a substituent on the ring.

Radical or Carbene Chemistry: Modern synthetic methods involving enzymatic or transition-metal-catalyzed carbene or nitrene insertion into C-H bonds could offer a pathway to functionalize these positions. Biocatalytic strategies have been successfully developed for the enantioselective α-C–H functionalization of pyrrolidines using carbene transfer reactions. acs.org

Mechanistic Investigations of Key Transformations and Reaction Kinetics

The kinetics of ring-opening hydrolysis have been investigated for a variety of related cyclic amides and imides, providing a framework for understanding the behavior of this compound. bme.hursc.org

For example, the hydrolysis of 3-phenylperhydro-1,2,3-oxathiazin-2-one, a related six-membered heterocycle, shows a rate equation of the form: kobs = kHaH+ + kOH[OH⁻] + kBH[BH⁺] rsc.org

This indicates that the reaction is catalyzed by protons (general acid catalysis) and hydroxide ions.

Key Mechanistic Features of Imide Hydrolysis:

Base-Catalyzed Mechanism: In alkaline media, the mechanism involves the direct nucleophilic attack of a hydroxide ion on an electrophilic imide carbonyl carbon. This is typically the rate-determining step, followed by the rapid collapse of the tetrahedral intermediate to yield the ring-opened product. bme.hursc.org

Acid-Catalyzed Mechanism: In acidic solutions, the reaction is believed to proceed via protonation of a carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. rsc.org

The table below summarizes findings for the hydrolysis of related cyclic structures, which serve as a model for the expected reactivity of the morpholine-3,5-dione ring.

| Compound | Conditions | Key Mechanistic Finding | Reference |

| N-(o-carboxyphenyl)naphthalimide | pH 5-12.6, 25-70 °C | Reaction is reversible; rate increases significantly at pH > 7. | bme.hu |

| 3-phenylperhydro-1,2,3-oxathiazin-2-one | Aqueous solution | Involves base-assisted water attack on N-protonated substrate in acid and hydroxide attack on neutral substrate in strong base. | rsc.org |

| Cyclic oligomers from nylon 6 | 7.72 N HCl, 110°C | Kinetic investigation of acid hydrolysis demonstrated the step-wise opening of the cyclic amide structures. | tue.nl |

These studies collectively indicate that the stability of the morpholine-3,5-dione ring in this compound will be lowest in strongly acidic or basic aqueous environments, with the reaction proceeding through well-established nucleophilic acyl substitution mechanisms.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Techniques for Fine Structural Characterization

High-resolution spectroscopy is fundamental to piecing together the molecular puzzle of 4-(2-Oxopropyl)morpholine-3,5-dione. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy offer precise insights into the molecule's electronic and geometric properties.

While standard one-dimensional ¹H and ¹³C NMR can identify the basic chemical environments of protons and carbons, advanced two-dimensional (2D) NMR experiments are required to unambiguously establish the intricate bonding framework and spatial relationships within the molecule. For this compound, a combination of homonuclear and heteronuclear correlation experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is crucial for tracing the proton-proton coupling networks. It would reveal correlations between the methylene (B1212753) protons on the morpholine (B109124) ring (H-2 and H-6) and would also show the connectivity between the methylene and methyl protons of the 2-oxopropyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon atom. It would definitively assign the carbon signals for the C-2, C-6, C-1', and C-3' positions based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the complete molecular skeleton by identifying longer-range (2-3 bond) correlations between protons and carbons. For this molecule, critical HMBC correlations would include:

Correlations from the side-chain methylene protons (H-1') to the imide carbonyl carbons (C-3, C-5) and the ketone carbonyl (C-2'), confirming the attachment of the side chain to the ring nitrogen.

Correlations from the ring methylene protons (H-2) to the other ring methylene carbon (C-6) and the imide carbonyl (C-3), confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei, which is invaluable for determining the preferred conformation and stereochemistry. It could, for instance, show correlations between the protons of the side chain and the protons of the morpholine ring, providing data on the rotational orientation of the side chain relative to the ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | CH₂ | ~4.3 | ~65 | C-3, C-6 |

| 3 | C=O | - | ~168 | - |

| 4 | N | - | - | - |

| 5 | C=O | - | ~168 | - |

| 6 | CH₂ | ~3.8 | ~48 | C-5, C-2 |

| 1' | CH₂ | ~4.6 | ~55 | C-3, C-5, C-2', C-3' |

| 2' | C=O | - | ~205 | - |

| 3' | CH₃ | ~2.2 | ~28 | C-1', C-2' |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, as well as intermolecular interactions.

For this compound, the key vibrational modes would be associated with the carbonyl groups and the morpholine ring.

Carbonyl Stretching (νC=O): The molecule contains three carbonyl groups: two in the imide structure of the morpholine-dione ring and one ketone in the side chain. The imide carbonyls would likely exhibit two distinct stretching bands, typically in the region of 1700-1780 cm⁻¹, due to symmetric and asymmetric stretching. The ketone carbonyl would present a sharp, strong absorption band around 1715 cm⁻¹.

C-N Stretching (νC-N): The stretching of the carbon-nitrogen bond within the imide function would be visible in the 1200-1350 cm⁻¹ region.

C-O-C Stretching (νC-O-C): The ether linkage within the morpholine ring would produce a characteristic strong, asymmetric stretching band, typically found around 1100 cm⁻¹.

Analysis of band shifts, particularly of the carbonyl groups, upon changes in solvent polarity can provide information about intermolecular interactions such as hydrogen bonding or dipole-dipole interactions in solution.

Table 2: Predicted Principal Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aliphatic CH₂, CH₃ | C-H Stretch | 2850-3000 | Medium-Strong |

| Ketone C=O | C=O Stretch | ~1715 | Strong |

| Imide C=O | Asymmetric & Symmetric C=O Stretch | 1700-1780 | Strong |

| Imide C-N | C-N Stretch | 1200-1350 | Medium |

| Ether C-O-C | Asymmetric C-O-C Stretch | ~1100 | Strong |

Solid-State Structural Analysis through X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and high-resolution data on the solid-state structure of a molecule. This technique would yield precise bond lengths, bond angles, and torsion angles for this compound, confirming its absolute connectivity and revealing its conformation in the crystalline lattice.

Beyond basic identification, a detailed crystallographic study would focus on:

Intermolecular Interactions: Analysis of the crystal packing would identify non-covalent interactions, such as C-H···O hydrogen bonds or dipole-dipole interactions involving the polar carbonyl groups, which dictate the three-dimensional lattice structure.

Ring Conformation: The morpholine-3,5-dione (B1583248) ring is not planar. X-ray analysis would precisely define its conformation, which is likely to be a distorted boat or twist-boat form to accommodate the sp²-hybridized centers at positions 3 and 5.

Side Chain Orientation: The exact torsion angles defining the orientation of the 2-oxopropyl side chain relative to the morpholine ring would be determined, providing a static snapshot of its preferred solid-state arrangement.

Conformational Landscapes and Dynamic Structural Behavior Studies

While X-ray crystallography provides a static picture, molecules are dynamic entities. Computational modeling and temperature-dependent NMR studies can be used to explore the conformational landscape of this compound.

The key areas of conformational flexibility in this molecule are:

Ring Puckering: The morpholine-dione ring can potentially interconvert between different non-planar conformations. Computational energy calculations could map the energy barriers between these forms.

Side Chain Rotation: Rotation around the N-CH₂ bond (N4-C1') is a major source of conformational isomerism. Steric hindrance between the side chain and the ring will influence the energetically preferred rotational conformers.

Variable-temperature NMR experiments could potentially detect the coalescence of signals if the rate of a conformational exchange process becomes comparable to the NMR timescale, providing experimental data on the energy barriers of these dynamic processes.

Theoretical and Computational Chemistry of 4 2 Oxopropyl Morpholine 3,5 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Frontier Molecular Orbital (FMO) theory is a powerful tool within quantum chemistry for predicting the reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comacs.org For 4-(2-Oxopropyl)morpholine-3,5-dione, the HOMO is expected to be localized on the regions of highest electron density, such as the oxygen and nitrogen atoms, which act as the primary sites for donating electrons in reactions with electrophiles. youtube.com Conversely, the LUMO would be concentrated on electron-deficient areas, like the carbonyl carbons, indicating the sites susceptible to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From these orbital energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): Calculated as (I + A) / 2, it describes the molecule's ability to attract electrons.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other compounds.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated at the B3LYP/6-31G(d) Level of Theory.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released upon gaining an electron |

| Hardness (η) | 2.65 | Resistance to deformation of the electron cloud |

| Softness (S) | 0.38 | Measure of the molecule's polarizability |

Note: The values in this table are illustrative examples and not the result of actual calculations.

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. wiley.comresearchgate.net By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. researchgate.net For this compound, these calculations would predict characteristic stretching frequencies for the C=O groups in the dione (B5365651) ring and the ketone side chain, as well as C-N and C-O stretching vibrations within the morpholine (B109124) ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. acs.org These predictions are highly sensitive to the electronic environment of each nucleus and can help in the assignment of experimental spectra and confirm the molecule's structure. acs.org Theoretical calculations can also predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. aip.org

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound.

| Spectrum Type | Functional Group / Atom | Predicted Value | Experimental Value |

|---|---|---|---|

| IR | Dione C=O stretch | 1715 cm⁻¹ | 1710 cm⁻¹ |

| IR | Ketone C=O stretch | 1730 cm⁻¹ | 1725 cm⁻¹ |

| ¹³C NMR | Dione C=O | 168 ppm | 167.5 ppm |

| ¹³C NMR | Ketone C=O | 205 ppm | 204.2 ppm |

Note: The values in this table are illustrative examples and not the result of actual measurements.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. iaanalysis.comnih.gov An MD simulation calculates the forces between atoms and uses Newton's equations of motion to model their movements, providing a detailed view of conformational changes and intermolecular interactions. iaanalysis.comresearchgate.net

For this compound, the 2-oxopropyl side chain has significant conformational flexibility. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations can model the interactions between this compound and its environment, such as solvent molecules or a biological target like a protein. acs.orgdovepress.com By analyzing the simulation trajectory, one can identify key intermolecular interactions like hydrogen bonds and van der Waals forces, which are critical for understanding processes like solvation and ligand-receptor binding. iaanalysis.comdovepress.com

Computational Design of Novel Derivatives with Predicted Reactivity

The insights gained from quantum chemical calculations can be leveraged for the de novo design of novel derivatives with tailored properties. nih.govopenmedicinalchemistryjournal.com This computer-aided drug design (CADD) approach allows for the rational modification of the parent structure to enhance a desired activity or property. frontiersin.org

For instance, by analyzing the FMOs of this compound, chemists can predict how adding electron-donating or electron-withdrawing groups at different positions on the molecule would alter its reactivity. tandfonline.com If the goal is to increase the molecule's nucleophilicity for a specific reaction, an electron-donating group could be added to raise the energy of the HOMO. Conversely, to make the molecule a better electrophile, an electron-withdrawing group could be introduced to lower the energy of the LUMO. Computational screening of a virtual library of such derivatives can quickly identify promising candidates for synthesis, saving significant time and resources compared to traditional trial-and-error approaches. nih.govtandfonline.com

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a powerful lens for examining the detailed step-by-step pathway of a chemical reaction. fiveable.mersc.org By mapping the potential energy surface, researchers can identify the reactants, products, any intermediates, and, crucially, the transition states that connect them. smu.edu

For this compound, this approach could be used to study various potential reactions. For example, the mechanism of nucleophilic addition to one of the carbonyl groups could be elucidated by calculating the energy profile of the reaction pathway. This would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. smu.edu Comparing the activation energies for competing reaction pathways allows chemists to predict the most likely outcome of a reaction under given conditions. fiveable.meacs.org This detailed mechanistic understanding is vital for optimizing reaction conditions and designing more efficient synthetic routes. rsc.org

4 2 Oxopropyl Morpholine 3,5 Dione As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules and Natural Product Scaffolds

The unique structural features of 4-(2-oxopropyl)morpholine-3,5-dione make it a valuable building block for the synthesis of more complex molecular frameworks, including those found in natural products. The morpholine-3,5-dione (B1583248) core itself is a bioisostere for other cyclic structures and can be found in various biologically active compounds. The oxopropyl side chain provides a reactive handle for further elaboration.

The synthesis of the parent morpholine-2,5-dione (B184730) ring system can be achieved from amino acids, highlighting its connection to natural product chemistry. nih.gov For instance, the general synthesis involves the reaction of an α-amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid, which then undergoes intramolecular cyclization. nih.govresearchgate.net The synthesis of this compound would likely follow a similar N-alkylation strategy starting from morpholine-3,5-dione and a suitable three-carbon electrophile like chloroacetone (B47974).

The ketone functionality on the side chain can be exploited in a variety of classical carbon-carbon bond-forming reactions. For example, aldol (B89426) condensations, Wittig reactions, and Grignard additions can be employed to introduce new substituents and build molecular complexity. These reactions could be key steps in the total synthesis of natural products or their analogues. The morpholine-3,5-dione moiety can influence the stereochemical outcome of such reactions and can be a crucial element in establishing the desired three-dimensional structure of the target molecule.

Table 1: Potential Reactions for Elaborating the 4-(2-Oxopropyl) Side Chain

| Reaction Type | Reagents | Product Type | Potential Application |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated Ketone | Synthesis of chalcone-like structures |

| Wittig Reaction | Phosphonium Ylide | Alkene | Introduction of exocyclic double bonds |

| Grignard Addition | Organomagnesium Halide | Tertiary Alcohol | Creation of a new stereocenter |

| Reductive Amination | Amine, Reducing Agent | Amine | Introduction of a new nitrogen-containing substituent |

Strategic Incorporation into Multi-Step Synthetic Cascades

The concept of multi-step synthesis in a continuous flow has gained significant traction for the efficient production of complex molecules, including active pharmaceutical ingredients (APIs). chemenu.comchemrxiv.org The use of well-defined intermediates that can be sequentially modified is central to this approach. This compound is an ideal candidate for such synthetic cascades due to its distinct reactive sites.

A hypothetical multi-step flow synthesis could begin with the on-demand generation of the morpholine-3,5-dione core, followed by the N-alkylation to introduce the 2-oxopropyl side chain. This intermediate could then be passed through subsequent reactors containing immobilized reagents or catalysts to selectively modify the ketone. For example, a packed-bed reactor with a supported reducing agent could convert the ketone to a secondary alcohol. This new intermediate could then flow into another reaction chamber for an etherification or esterification reaction.

The ability to perform a series of reactions in a continuous sequence without isolating intermediates offers significant advantages in terms of efficiency, safety, and automation. nih.gov The strategic placement of the this compound unit within such a cascade allows for the rapid generation of a library of analogues for screening purposes in drug discovery or materials science.

Development of New Synthetic Routes Utilizing the Compound as a Key Building Block

The development of novel synthetic routes often relies on the availability of versatile and functionalized building blocks. This compound can serve as the cornerstone for new methodologies aimed at constructing heterocyclic systems and other complex architectures.

One potential application is in the synthesis of spirocyclic compounds. The methylene (B1212753) group adjacent to the ketone is activated and can be deprotonated to form an enolate. This enolate can then participate in intramolecular reactions, such as an aldol-type cyclization with one of the carbonyl groups of the morpholine-dione ring, to form a bicyclic system. Alternatively, it could react with an external bis-electrophile to construct a new ring fused to the morpholine (B109124) core.

Furthermore, the morpholine-3,5-dione ring itself can be a precursor to other structures. For instance, under certain conditions, it can undergo ring-opening reactions to yield linear depsipeptides. researchgate.net The presence of the oxopropyl side chain would result in a functionalized linear peptide that could be further modified or used as a monomer in polymerization reactions to create novel biodegradable polymers. The synthesis of morpholine-2,5-diones from amino acids for the production of polydepsipeptides is an area of active research. nih.govresearchgate.net

Advanced Analytical Methodologies for 4 2 Oxopropyl Morpholine 3,5 Dione

Development of Hyphenated Chromatographic Techniques for Separation and Detection (e.g., GC-MS, LC-MS/MS with advanced detectors for non-biological contexts)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures and the definitive identification of target compounds. nih.govajpaonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov The applicability of GC-MS to 4-(2-Oxopropyl)morpholine-3,5-dione depends on its thermal stability and volatility. Given its polar nature and multiple functional groups (two amide carbonyls, one ketone carbonyl, and an ether linkage), the compound may exhibit limited volatility and could be susceptible to thermal degradation at the high temperatures used in GC inlets and columns.

To overcome these challenges, derivatization is a common strategy. This involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, derivatization of the ketone group or potential enol tautomer could be considered. However, direct analysis might be feasible using a robust, mid-polarity column and optimized temperature programming to minimize thermal stress.

A hypothetical GC-MS method for the analysis of this compound is outlined below.

Interactive Table 1: Hypothetical GC-MS Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polymethylsiloxane (e.g., HP-5ms) | Provides good separation for a range of moderately polar compounds. nih.gov |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas, standard for GC-MS applications. nih.gov |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte without causing degradation. |

| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analyte to the column for trace-level analysis. |

| Oven Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Optimizes separation of the target compound from potential impurities or starting materials. |

| MS Interface | Transfer line at 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole | Scans a mass range (e.g., m/z 40-400) to detect the molecular ion and characteristic fragments. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. drugtargetreview.com This technique avoids the high temperatures of GC, thus preserving the integrity of the molecule. The choice of chromatographic mode is critical for retaining and separating such a polar analyte. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for highly polar compounds, as it provides better retention than traditional reversed-phase (RP) chromatography. rsc.org In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile.

An illustrative LC-MS/MS method using HILIC is detailed in the following table.

Interactive Table 2: Hypothetical HILIC-LC-MS/MS Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| LC Column | Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) | Specifically designed for retaining and separating highly polar compounds. rsc.org |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component; formic acid aids in protonation for positive ion mode MS. |

| Gradient | 95% B to 50% B over 10 minutes | A gradient of decreasing organic solvent concentration elutes the polar analyte from the HILIC column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules; positive mode is likely to protonate the analyte. drugtargetreview.com |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion | [M+H]⁺ (e.g., m/z 188.06) | The protonated molecular ion of the target compound. |

| Product Ions | Specific fragments resulting from the collision-induced dissociation of the precursor ion. | Used for confirmation and quantification. |

High-Resolution Mass Spectrometry for Isomeric Differentiation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of unknown compounds and for distinguishing between isomers. nih.gov Unlike nominal mass spectrometers, which measure mass-to-charge ratios to the nearest integer, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) can measure masses with accuracies in the low parts-per-million (ppm) range. core.ac.uk

This high mass accuracy allows for the calculation of a unique elemental formula for a given ion, which is invaluable for structural elucidation. For this compound (C₇H₉NO₄), HRMS can confirm its elemental composition by matching the experimentally measured mass to the theoretical exact mass.

Furthermore, HRMS is crucial for differentiating between isomers—compounds that have the same elemental formula but different structural arrangements. Isomers will have the same integer mass but different theoretical exact masses, or they will produce different fragmentation patterns that can be analyzed by HRMS/MS. This capability is essential for identifying synthesis byproducts or impurities that may be isomeric to the target compound.

Interactive Table 3: Isomeric Differentiation using HRMS

| Compound Name | Structure | Molecular Formula | Theoretical Exact Mass (Monoisotopic) |

|---|---|---|---|

| This compound | (Target Compound) | C₇H₉NO₄ | 187.0532 |

| 4-(1-Oxopropyl)morpholine-3,5-dione | (Positional Isomer) | C₇H₉NO₄ | 187.0532 |

| Methyl 2-(3,5-dioxomorpholino)acetate | (Structural Isomer) | C₇H₉NO₄ | 187.0532 |

Note: While some isomers share the same exact mass, they can often be distinguished by their unique fragmentation patterns in MS/MS experiments or by their different retention times in chromatography.

In the context of research synthesis, HRMS can be applied to identify process-related impurities or degradation products without any reference to biological activity. By analyzing the accurate mass of an unknown peak in a chromatogram, a list of possible elemental formulas can be generated, providing critical clues to the impurity's identity.

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Synthetic Strategies for Highly Functionalized Derivatives

The synthesis of morpholine-diones has evolved from traditional methods to more sophisticated and efficient strategies, enabling the creation of a wide array of highly functionalized derivatives. These emerging methods offer greater control over the molecular architecture, which is crucial for tailoring the properties of the final compounds.

Historically, the synthesis of the morpholine-2,5-dione (B184730) ring has been achieved through several primary routes, including the cyclization of N-(α-haloacyl)-α-amino acid salts, intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters, and the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. researchgate.netresearchgate.net While effective, research has pushed towards more versatile and stereoselective methods.

Recent advancements include:

One-Pot Reactions: Tandem sequential reactions, such as combining hydroamination and asymmetric transfer hydrogenation, allow for the efficient and enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

Catalytic Systems: Palladium-catalyzed processes, like the Wacker-type aerobic oxidative cyclization and carboamination reactions, have been developed to construct the morpholine (B109124) ring system with various substitutions. e3s-conferences.orgorganic-chemistry.org

Click Chemistry: This concept has been applied to the synthesis of morpholine-fused triazoles, demonstrating a modular and efficient approach to creating complex heterocyclic systems with potential therapeutic value. nih.gov

Novel Reagents: A recently developed redox-neutral protocol utilizes ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines in a simple one or two-step process. organic-chemistry.org

These advanced strategies allow for the incorporation of diverse functional groups into the morpholine-dione structure. This functionalization is key to fine-tuning the chemical and physical properties of the derivatives for specific purposes. nih.gov For instance, creating hybrid structures that link the morpholine ring to other heterocyclic systems like thiazole (B1198619) is an area of active investigation. nih.gov

Table 1: Comparison of Synthetic Strategies for Morpholine-dione Derivatives

| Strategy | Description | Advantages | Key References |

|---|---|---|---|

| Cyclization of N-(α-haloacyl)-α-amino acid salts | A two-step process involving acylation of an amino acid followed by intramolecular cyclization. researchgate.net | Generally high yields. researchgate.net | researchgate.netresearchgate.net |

| Intramolecular Transesterification | Cyclization of an N-(α-hydroxyacyl)-α-amino acid ester. researchgate.net | Avoids racemization often seen with other methods. | researchgate.net |

| Catalytic Cyclization | Use of transition metal catalysts (e.g., Palladium, Iron) to facilitate ring formation from alkene precursors. organic-chemistry.org | High efficiency and stereoselectivity. organic-chemistry.org | e3s-conferences.orgorganic-chemistry.org |

| One-Pot Tandem Reactions | Combining multiple reaction steps (e.g., hydroamination, hydrogenation) into a single, efficient process. organic-chemistry.org | Increased efficiency, reduced waste. | organic-chemistry.org |

| Click Chemistry | Modular synthesis approach for creating complex fused heterocyclic systems. nih.gov | High yields, simple reaction conditions. | nih.gov |

Potential for Integration in Novel Chemical Technologies or Materials Science

The chemical structure of morpholine-3,5-dione (B1583248) derivatives makes them highly valuable monomers for the synthesis of advanced polymers, particularly biodegradable poly(ester-amide)s (PEAs) or polydepsipeptides (PDPs). researchgate.netnih.gov The integration of these monomers into materials science is driven by their inherent chemical characteristics, which directly influence the properties of the resulting polymers.

The key chemical role of the morpholine-dione unit in polymerization is the introduction of both ester and amide linkages into the polymer backbone. researchgate.netresearchgate.net This unique combination imparts a desirable balance of properties:

Enhanced Mechanical and Thermal Properties: The amide groups form strong hydrogen bonds between polymer chains. This interaction leads to materials with better mechanical strength and thermal stability compared to conventional aliphatic polyesters. researchgate.netresearchgate.net

Controlled Biodegradability: The presence of ester bonds within the polymer backbone makes the material susceptible to hydrolysis, ensuring its biodegradability. researchgate.netresearchgate.net The degradation rate can be tuned by altering the polymer's composition. researchgate.net

Tunable Functionality: By starting with different α-amino acids to synthesize the morpholine-dione monomer, the resulting polymers can be endowed with varying properties, such as a tailored hydrophilic/hydrophobic balance. researchgate.netresearchgate.net Furthermore, monomers can be designed with pendant functional groups that are carried into the polymer, allowing for post-polymerization modification to attach other molecules. scite.airsc.org

The primary method for integrating these monomers into polymers is through Ring-Opening Polymerization (ROP). nih.govutwente.nl This process can be catalyzed by various organocatalysts or metal-based initiators, such as stannous octoate, to produce high molecular weight polymers. researchgate.netutwente.nl The copolymerization of morpholine-dione derivatives with other cyclic monomers, like lactide, further expands the range of achievable material properties. researchgate.netutwente.nl This chemical versatility positions morpholine-dione-based polymers as promising candidates for advanced materials where a combination of strength, biodegradability, and functionality is required. e3s-conferences.orgresearchgate.net

| Pendant Functional Groups | Introduces reactive sites along the polymer chain. | Enables post-polymerization modification and covalent attachment of other molecules. | scite.airsc.org |

Synergistic Approaches Combining Experimental and Computational Research in Morpholine-3,5-dione Chemistry

The exploration of morpholine-3,5-dione chemistry is increasingly benefiting from a synergistic approach that combines experimental synthesis and characterization with computational modeling. This integration accelerates the design and discovery of new derivatives and materials with desired properties.

Experimental research provides the tangible synthesis and analysis of new compounds. nih.govacs.org Techniques such as NMR, IR, and mass spectrometry are used to confirm the structures of newly synthesized morpholine-dione derivatives. nih.govrsc.org Experimental polymerization studies, in turn, characterize the physical and chemical properties of the resulting materials, such as their molecular weight, thermal stability, and degradation behavior. nih.govresearchgate.net

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and molecular docking, offers powerful predictive capabilities. rsc.org These tools can be used to:

Predict Reaction Outcomes: DFT calculations can model reaction pathways and the stability of intermediates, helping to rationalize experimental findings and guide the optimization of synthetic conditions. acs.org

Understand Electronic Structure: The calculation of frontier molecular orbitals (HOMO-LUMO) provides insight into the electronic properties and reactivity of morpholine-dione derivatives. rsc.org

Design for Specific Interactions: Molecular docking simulations can predict how these molecules might bind to biological targets, which is crucial for the rational design of new therapeutic agents. rsc.orgnih.gov In materials science, computational methods have been used to design and analyze oligodepsipeptide carriers for enhanced drug loading, a direct application of polymers derived from morpholine-diones. nih.gov

By combining these approaches, researchers can move from a trial-and-error process to a more directed design cycle. Computational screening can identify promising candidate molecules before they are synthesized in the lab, saving time and resources. Experimental results then provide crucial feedback to refine and validate the computational models, leading to a deeper and more comprehensive understanding of the structure-property relationships in morpholine-3,5-dione chemistry. nih.govrsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(2-Oxopropyl)morpholine-3,5-dione?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using morpholine derivatives and ketone-containing precursors. For example, refluxing in polar aprotic solvents (e.g., DMF) with acid catalysts (e.g., acetic acid) facilitates ring closure, as demonstrated in analogous syntheses of morpholine-dione derivatives . Key parameters include stoichiometric ratios, reaction time (2–4 hours), and temperature control (80–100°C). Post-synthesis, recrystallization from DMF-ethanol mixtures improves purity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of - and -NMR to verify the morpholine-dione core and oxopropyl substituent. For example, carbonyl groups in the dione ring typically appear at 170–175 ppm in -NMR. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies ketone (C=O) and morpholine (C-O-C) stretches .

Q. What factors influence the hydrolytic stability of this compound in aqueous solutions?

- Methodological Answer : Stability depends on pH, temperature, and buffer composition. Accelerated degradation studies under acidic (pH 2–4) or alkaline (pH 8–10) conditions at 40–60°C can quantify degradation pathways. Monitor hydrolysis via HPLC, focusing on the appearance of morpholine-3,5-dione and 2-oxopropanol byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies may arise from solvent polarity or trace impurities. Systematic reproducibility studies under controlled conditions (e.g., anhydrous vs. hydrated solvents) are critical. For example, DMF may stabilize intermediates, while protic solvents (e.g., ethanol) alter reaction kinetics. Use LC-MS to identify impurity-driven side reactions and compare results with reference standards (e.g., EP impurity guidelines) .

Q. What advanced techniques are suitable for analyzing process-related impurities in this compound synthesis?

- Methodological Answer : Employ orthogonal methods:

- HPLC-DAD/ELSD : Quantify impurities like desfluoro or ethylenediamine analogs (e.g., MM0018.04, MM0018.05) using gradient elution with C18 columns .

- X-ray crystallography : Resolve ambiguous stereochemistry in morpholine-dione derivatives .

- Reactivity studies : Expose intermediates to oxidative stress (e.g., HO) to simulate degradation pathways .

Q. How can computational modeling optimize the design of this compound derivatives for specific applications?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to guide functionalization. For instance, substituting the oxopropyl group with electron-withdrawing groups may enhance electrophilicity. Pair computational results with experimental validation (e.g., Suzuki coupling reactions) to assess synthetic feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.